molecular formula C20H22FN3O3 B2391703 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea CAS No. 894013-76-4

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea

Cat. No. B2391703
CAS RN: 894013-76-4
M. Wt: 371.412
InChI Key: SFXJUFSEDGODOD-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea, commonly known as "Fluoromodafinil," is a synthetic compound that belongs to the class of eugeroic drugs. Eugeroic drugs are a type of wakefulness-promoting agents that are used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Fluoromodafinil is a potent eugeroic drug that has been found to exhibit enhanced wakefulness-promoting effects compared to its parent compound, Modafinil.

Scientific Research Applications

Orexin Receptor Antagonism and Feeding Behavior

Research has shown that compounds targeting orexin receptors, particularly orexin-1 receptor (OX1R), play a significant role in modulating feeding behavior, stress, arousal, and possibly compulsive food intake. A study by Piccoli et al. (2012) evaluated the effects of selective OX1R antagonists in a binge eating model in female rats, highlighting the potential of OX1R mechanisms in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Polyurea Synthesis and Characterization

Another domain of research involves the synthesis and characterization of polyureas derived from specific chemical precursors. Mallakpour et al. (2002) explored the reaction of monomers with isocyanates to produce novel polyureas, indicating the significance of these reactions in polymer science and potential applications in materials engineering (Mallakpour et al., 2002).

PI3 Kinase Inhibition

Compounds with urea derivatives have been investigated for their role as PI3 kinase inhibitors, which are crucial in cancer research. Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor, underlining the importance of such compounds in the development of cancer therapeutics (Chen et al., 2010).

Supramolecular Chemistry

In supramolecular chemistry, the study of ureido derivatives offers insights into the design and function of molecular sensors and materials. Kwiatkowski et al. (2019) investigated the conformational equilibrium and tautomerism of ureido compounds, revealing their potential in molecular sensing applications (Kwiatkowski et al., 2019).

Anticancer Activity

The modification and evaluation of urea derivatives for anticancer activity represent a significant area of medicinal chemistry. Wang et al. (2015) synthesized a series of alkylurea derivatives, assessing their antiproliferative activities and indicating their potential as PI3K inhibitors and anticancer agents (Wang et al., 2015).

properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-methoxyphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-18-8-2-14(3-9-18)10-11-22-20(26)23-16-12-19(25)24(13-16)17-6-4-15(21)5-7-17/h2-9,16H,10-13H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXJUFSEDGODOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea

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